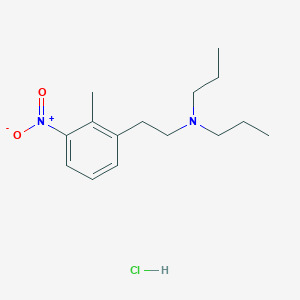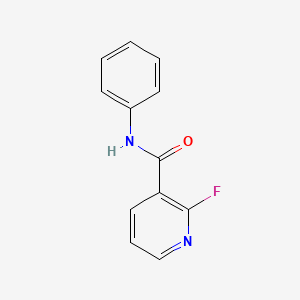![molecular formula C22H21N3O4S B3303557 N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921063-42-5](/img/structure/B3303557.png)
N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Overview
Description
N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound. Its structure encompasses a furan ring, a pyrazoline ring, and a methanesulfonamide group, showcasing significant versatility and functionality, making it pertinent in various scientific realms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One prevalent synthetic route involves the cyclization of hydrazones derived from appropriate ketones. The process includes the following steps:
Hydrazone formation : Condensation of 2-acetylfuran with 2-methylphenylhydrazine to form the corresponding hydrazone.
Cyclization : The hydrazone undergoes cyclization in the presence of an acid catalyst to yield the pyrazoline ring.
Sulfonamide Introduction : Further reaction with methanesulfonyl chloride results in the formation of the methanesulfonamide group.
Industrial Production Methods
Industrially, the production can be scaled up using batch reactors, where high-pressure and temperature conditions are optimized to maximize yield and purity. Aqueous workup followed by recrystallization can purify the product, making it suitable for further applications.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation : N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be oxidized using strong oxidizing agents like potassium permanganate to introduce additional functional groups.
Reduction : Using mild reducing agents, the furan ring can be hydrogenated to a tetrahydrofuran derivative.
Substitution : Electrophilic substitution reactions on the phenyl ring can introduce various substituents such as halogens, nitro groups, and more.
Common Reagents and Conditions Used
Oxidation : Potassium permanganate in acidic medium.
Reduction : Hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution : Electrophilic reagents like bromine (Br₂), nitric acid (HNO₃), and others.
Major Products Formed
Oxidation : Furan ring converted to a furanone or furanoic acid derivative.
Reduction : Formation of tetrahydrofuran derivatives.
Substitution : Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound's intricate structure makes it a subject of study in synthetic organic chemistry, particularly in developing new cyclization methods and studying reaction mechanisms.
Biology
Its unique functionalities allow it to serve as a model compound in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine
Potential applications in medicinal chemistry involve its use as a lead compound in drug design, especially for creating new anti-inflammatory or anti-cancer agents.
Industry
In industry, it can be used as an intermediate in the synthesis of more complex organic molecules and materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways Involved
N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may interact with biological targets such as enzymes or receptors, initiating a cascade of molecular events. Its potential binding to proteins or nucleic acids can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-furyl) methanesulfonamide
- N-{2-[1-(thien-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide:
- N-{2-[1-(pyridine-2-carbonyl)-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide:
Highlighting Uniqueness
What sets N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide apart is the specific combination of its structural motifs, allowing it to exhibit distinct reactivity and biological activity compared to its counterparts.
This comprehensive exploration of N
Properties
IUPAC Name |
N-[2-[2-(furan-2-carbonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-8-3-4-9-16(15)20-14-19(23-25(20)22(26)21-12-7-13-29-21)17-10-5-6-11-18(17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGQGDTUDSJEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B3303475.png)
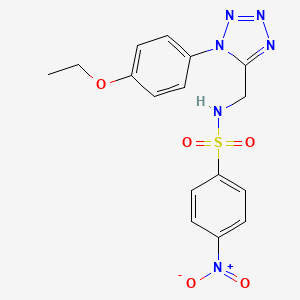
![4-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B3303478.png)
![2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B3303482.png)
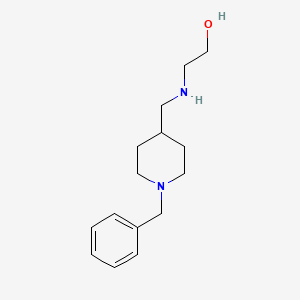
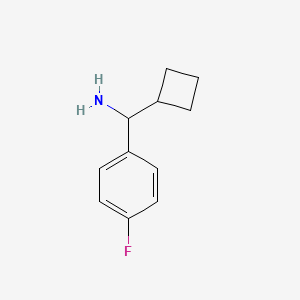

![2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-](/img/structure/B3303500.png)
![1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-](/img/structure/B3303506.png)
![[1,1'-Biphenyl]-2-amine, 3-fluoro-](/img/structure/B3303509.png)
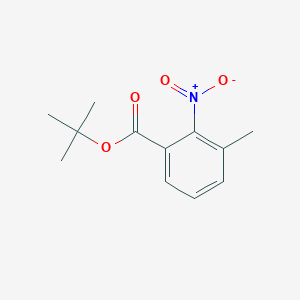
![1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXAMIDE,N-(1,2-DIMETHYL-1H-BENZIMIDAZOL-5-YL)-1-[(3-FLUOROPHENYL)METHYL]-](/img/structure/B3303524.png)
